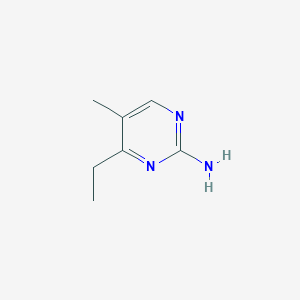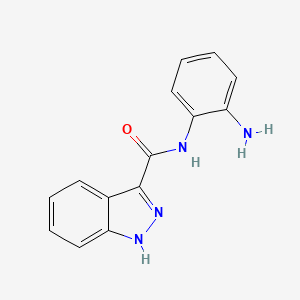
N-(2-aminophenyl)-1H-indazole-3-carboxamide
Overview
Description
“N-(2-aminophenyl)-1H-indazole-3-carboxamide” is a complex organic compound. It likely contains an indazole group, which is a type of nitrogen-containing heterocycle, and a carboxamide group, which is a functional group derived from carboxylic acids .
Synthesis Analysis
While specific synthesis methods for “N-(2-aminophenyl)-1H-indazole-3-carboxamide” were not found, related compounds are often synthesized through various chemical reactions. For instance, 2-Aminothiophenol can be prepared in two steps, starting with the reaction of aniline with carbon disulfide followed by hydrolysis of the resulting mercaptobenzothiazole .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of N-(2-aminophenyl)-1H-indazole-3-carboxamide, focusing on unique applications:
Pharmaceutical Synthesis
This compound has been utilized in the synthesis of secondary amides, which are significant in pharmaceutical applications. The process allows for the recuperation of the leaving group as a carbonylated N-heterocycle .
Sensing Applications
Boronic acids, which can be derived from compounds like N-(2-aminophenyl)-1H-indazole-3-carboxamide, are used in various sensing applications due to their interactions with diols and strong Lewis bases .
Microwave-Assisted Synthesis
The compound is used in microwave-assisted synthesis to create new derivatives for antioxidant and antimicrobial purposes .
Structure-Activity Relationship Studies
It has demonstrated multi-targeting ability against various cellular targets, showing high lethal effects on certain leukemia cells .
Antimicrobial Activity
N-(2-aminophenyl)-1H-indazole-3-carboxamide derivatives have been synthesized and characterized for their antimicrobial activities .
Future Directions
The future directions in the study of “N-(2-aminophenyl)-1H-indazole-3-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, there is interest in the development of novel drugs that combine the inhibitory activity of different pharmacological targets in one molecule .
Mechanism of Action
Target of Action
N-(2-aminophenyl)-1H-indazole-3-carboxamide primarily targets Histone Deacetylase (HDAC) . HDACs are a group of zinc-dependent metalloenzymes that play a significant role in cell invasion and migration . They are involved in the regulation of gene expression through the removal of acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription .
Mode of Action
The compound interacts with its target, HDAC, by inhibiting its activity . This inhibition disrupts the normal balance of acetylation and deacetylation of histones, leading to an increase in the acetylation levels . The hyperacetylation of histones results in the relaxation of chromatin structure, thereby promoting the transcription of certain genes .
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It has been observed that HDAC inhibitors can hasten apoptosis or programmed cell death . This is particularly relevant in the context of cancer, where the ability to induce apoptosis in cancer cells is a desirable effect . Additionally, the compound’s action on HDACs may also impact the Bcr-Abl pathway, which is implicated in certain types of leukemia .
Pharmacokinetics
Similar compounds have been observed to have good bioavailability and distribution
Result of Action
The inhibition of HDACs by N-(2-aminophenyl)-1H-indazole-3-carboxamide can lead to the induction of apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially contribute to the effectiveness of cancer therapy . Additionally, the compound’s potential impact on the Bcr-Abl pathway could have implications for the treatment of certain types of leukemia .
properties
IUPAC Name |
N-(2-aminophenyl)-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-10-6-2-4-8-12(10)16-14(19)13-9-5-1-3-7-11(9)17-18-13/h1-8H,15H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYTZRZOKJALCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1439242.png)
![1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439243.png)
![4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1439244.png)
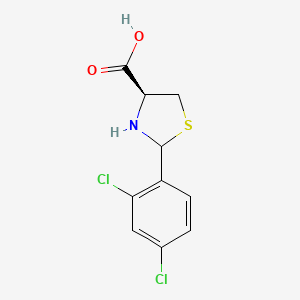
![3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439246.png)
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1439249.png)
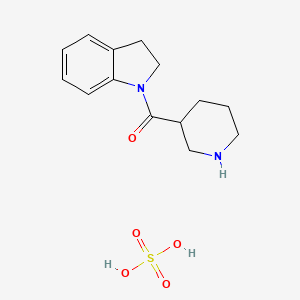
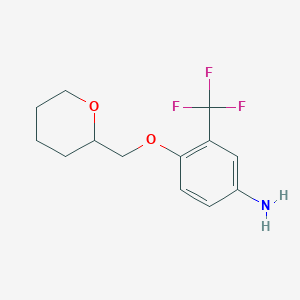

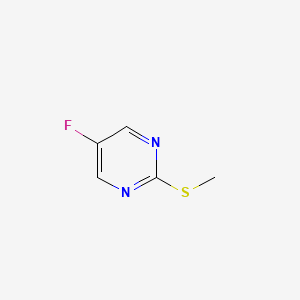
![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)
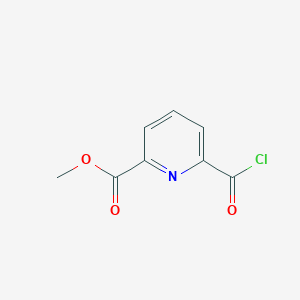
![{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1439259.png)
